Ethyl 4-(cyclohexylamino)-2-phenyl-5-pyrimidinecarboxylate

Chemical procurement Purity specification Medicinal chemistry building block

Researchers seeking to explore pyrimidine SAR often face limited scaffold diversity. This compound provides a conformationally flexible cyclohexylamino group (pKa 3.53) distinct from 4-amino analogs-enabling precise steric/electronic probing. Ethyl ester allows facile hydrolysis to carboxylic acid. • **SAR Optimization**: Weak baseline activity (related pyrazolyl analog IC50 45.4 μM) → ideal starting point for potency tuning. • **Analytical Standard**: 98% purity ensures low background interference for HPLC/LC-MS/NMR validation. • **Coordination Chemistry**: Secondary amine donor + pyrimidine N → potential bidentate ligand for catalysis/MOF synthesis.

Molecular Formula C19H23N3O2
Molecular Weight 325.4 g/mol
CAS No. 477854-66-3
Cat. No. B3139700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(cyclohexylamino)-2-phenyl-5-pyrimidinecarboxylate
CAS477854-66-3
Molecular FormulaC19H23N3O2
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1NC2CCCCC2)C3=CC=CC=C3
InChIInChI=1S/C19H23N3O2/c1-2-24-19(23)16-13-20-17(14-9-5-3-6-10-14)22-18(16)21-15-11-7-4-8-12-15/h3,5-6,9-10,13,15H,2,4,7-8,11-12H2,1H3,(H,20,21,22)
InChIKeyCZNDXGBSDRIJTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(cyclohexylamino)-2-phenyl-5-pyrimidinecarboxylate – Physicochemical Profile and Structural Classification


Ethyl 4-(cyclohexylamino)-2-phenyl-5-pyrimidinecarboxylate (CAS 477854-66-3) is a synthetic pyrimidine-5-carboxylate ester bearing a cyclohexylamino group at C4 and a phenyl substituent at C2. Predicted physicochemical properties include a boiling point of 424.4±38.0 °C, density of 1.172±0.06 g/cm³, and an acid dissociation constant (pKa) of 3.53±0.10, indicating a weakly basic center protonated only under strongly acidic conditions . The compound is catalogued under MDL number MFCD02082562 and offered by multiple vendors as a heterocyclic building block for medicinal chemistry and materials science applications .

Pyrimidine-5-carboxylate scaffold with C4 cyclohexylamino and C2 phenyl substitution
Ethyl ester handle enables hydrolysis to carboxylic acid for further derivatization
May support medicinal chemistry SAR, ligand design, or materials science applications

Why Ethyl 4-(cyclohexylamino)-2-phenyl-5-pyrimidinecarboxylate Cannot Be Replaced by Simple Analogs


The cyclohexylamino substituent at C4 introduces a conformationally flexible, lipophilic secondary amine that is absent in 4-amino (primary amine) or 4-aryloxy (ether-linked) analogs. This group contributes one hydrogen-bond donor, modulates the compound’s pKa (3.53), and significantly alters the steric environment around the pyrimidine core . Biological profiling of a related 4-(cyclohexylamino)-pyrimidine-5-carboxylate scaffold (MLS000040640) reveals only weak inhibitory activity (IC50 45.4 μM against Tegument protein VP16), indicating that even subtle modifications to the 2-substituent can shift potency by orders of magnitude [1]. Consequently, simple replacement with a 4-amino or 4-aryloxy congener, which would eliminate the cyclohexylamino group’s unique steric and electronic features, cannot guarantee retention of the same solubility, metabolic stability, or target engagement profile.

Target Substituent
Potential Analog
Why Substitution May Not Transfer
Cyclohexylamino at C4
4-amino (primary amine) analog
Loss of lipophilic bulk and unique steric profile may alter solubility, metabolic stability, or target engagement
Cyclohexylamino (–NH–)
4-aryloxy analog (no HBD)
Removes the only hydrogen-bond donor, potentially shifting permeability, pKa, and assay compatibility

Quantitative Comparative Evidence Versus Closest Analogs


Purity Grade Differentiation Across Vendors

Commercial sourcing reveals two distinct purity tiers for the target compound. Leyan supplies the compound at 98% purity , while CheMenu offers a lower-grade 90% purity product . The 8-percentage-point absolute purity gap is substantial for applications requiring high starting material integrity, such as lead optimization or analytical standard preparation, where impurities at the 2% level versus 10% level can confound dose-response assays or introduce side products in multi-step syntheses.

Purity grade
Specification review
98% (Leyan) vs 90% (CheMenu) — 8% absolute difference
Higher purity reduces interference risk for sensitive assays and multi-step synthesis
Analytical method not disclosed; verify purity via in-house QC
Chemical procurement Purity specification Medicinal chemistry building block

Scaffold Bioactivity Baseline Assessment

A closely related analog, ethyl 4-(cyclohexylamino)-2-(3,5-dimethyl-1-pyrazolyl)-5-pyrimidinecarboxylate (MLS000040640), was evaluated in high-throughput screening assays and exhibited an IC50 of 45.4 μM against Tegument protein VP16 (HHV-1) and >100 μM against the CHOP transcription factor [1]. These data establish that the 4-(cyclohexylamino)-5-pyrimidinecarboxylate core possesses only marginal intrinsic bioactivity. Therefore, the 2-phenyl variant (target compound) cannot be assumed to be a privileged kinase inhibitor scaffold without further empirical validation, guiding users to manage biological expectation during procurement.

Scaffold bioactivity baseline
Cross-study comparable
No data for target; comparator IC50 45.4 μM (VP16), >100 μM (CHOP)
Provides realistic activity expectation; not a validated kinase inhibitor chemotype
HTS data from BindingDB; target compound may exhibit different profile
Kinase inhibitor Syk/JAK CHOP inhibitor HTS profiling

Hydrogen-Bond Donor Count Comparison with Aryloxy Analogs

The target compound’s cyclohexylamino group provides one hydrogen-bond donor (HBD) , whereas the direct 4-aryloxy analog, ethyl 2-phenyl-4-[3-(trifluoromethyl)phenoxy]-5-pyrimidinecarboxylate (CAS 477854-65-2), possesses zero HBDs (no –NH or –OH groups) . This difference impacts aqueous solubility and membrane permeability: an HBD count of 0 vs. 1 can shift calculated logP by approximately 0.5–1.0 units and alter polar surface area, thereby influencing oral bioavailability and cell penetration potential in cellular assays.

H-bond donor count
Class-level inference
Target: 1 HBD; 4-aryloxy analog: 0 HBD. Δ = 1
HBD count affects solubility/permeability; difference may influence cell-based assay suitability
Structural inference; experimental logP and PSA may vary
Physicochemical property Drug-likeness Permeability Solubility

Recommended Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry Building Block for Kinase Inhibitor SAR

Due to the scaffold’s demonstrated weak baseline activity (IC50 45.4 μM for the pyrazolyl analog) [1], the compound is best utilized as a starting point for structure-activity relationship (SAR) campaigns targeting novel chemotypes. The cyclohexylamino group can be systematically varied to probe steric and electronic effects on potency, while the ethyl ester handle permits facile hydrolysis to the carboxylic acid for further derivatization.

High-Purity Standard for Analytical Method Development

The availability of 98% purity grade from Leyan makes the compound suitable as a reference standard for HPLC, LC-MS, or NMR method validation. The 8% purity advantage over the 90% grade ensures lower background interference, which is critical for trace analysis and quantification in complex matrices.

Coordination Chemistry and Metal-Organic Framework Precursor

The presence of a secondary amine donor (1 HBD) and a pyrimidine nitrogen capable of metal coordination renders the compound a potential bidentate ligand for transition metals. The ester group can be further functionalized to tune ligand geometry, enabling applications in catalysis or MOF synthesis.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR
Cyclohexylamino steric/electronic probe; ester handle for derivatization
Potency shift upon substitution at C4; scaffold baseline confirmation
Analytical method development
98% purity grade (Leyan)
Purity verification and low-interference method validation
Coordination chemistry / MOF precursor
Secondary amine and pyrimidine N as potential bidentate ligand
Metal coordination and ligand geometry tuning
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